N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-fluoro-1-methyl-1H-indole-2-carboxamide
Description
Molecular Formula: C₁₅H₁₃FN₄OS
Molecular Weight: 316.354 g/mol
IUPAC Name: 5-Fluoro-1-methyl-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1H-indole-2-carboxamide
Key Features:
- A 1,3,4-thiadiazole core substituted with a cyclopropyl group at the 5-position.
- An indole-2-carboxamide moiety with a fluorine atom at the 5-position and a methyl group at the 1-position of the indole ring.
Physicochemical Properties: - Exact Mass: 316.079407
- LogP: Not explicitly reported, but analogs with similar substituents (e.g., 6-fluoroindole derivatives) show LogP ~2.01 .
- Hydrogen Bond Donors/Acceptors: 2/6 .
Properties
Molecular Formula |
C15H13FN4OS |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-fluoro-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C15H13FN4OS/c1-20-11-5-4-10(16)6-9(11)7-12(20)13(21)17-15-19-18-14(22-15)8-2-3-8/h4-8H,2-3H2,1H3,(H,17,19,21) |
InChI Key |
CXJCZWBMBWARFC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)C=C1C(=O)NC3=NN=C(S3)C4CC4 |
Origin of Product |
United States |
Preparation Methods
Cyclopropanecarboxylic Acid Hydrazide Preparation
Cyclopropanecarboxylic acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride, which reacts with hydrazine hydrate to yield cyclopropanecarboxylic acid hydrazide.
Reaction Conditions:
-
Solvent: Dry dichloromethane (DCM)
-
Temperature: 0°C to room temperature
-
Yield: 85–90%
Thiadiazole Ring Formation
Cyclopropanecarboxylic acid hydrazide undergoes cyclocondensation with carbon disulfide (CS₂) in the presence of phosphorus oxychloride (POCl₃) to form 5-cyclopropyl-1,3,4-thiadiazol-2-amine.
Reaction Conditions:
-
Molar Ratio: 1:1.2 (hydrazide:CS₂)
-
Catalyst: POCl₃ (10 mol%)
-
Temperature: 80°C, 6 hours
-
Yield: 70–75%
Key Analytical Data:
-
¹H NMR (DMSO-d₆): δ 2.15–2.30 (m, 1H, cyclopropyl CH), 1.10–1.25 (m, 4H, cyclopropyl CH₂)
-
LC-MS (ESI+): m/z 142.1 [M+H]⁺
Synthesis of 5-Fluoro-1-Methyl-1H-Indole-2-Carboxylic Acid
5-Fluoroindole Methylation
5-Fluoroindole undergoes N-methylation using methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃).
Reaction Conditions:
-
Solvent: Dimethylformamide (DMF)
-
Base: K₂CO₃ (2.5 equiv)
-
Temperature: 60°C, 12 hours
-
Yield: 88–92%
C-2 Carboxylation via Directed Lithiation
The methylated indole is treated with lithium diisopropylamide (LDA) at −78°C, followed by quenching with dry ice to introduce the carboxylic acid group at the 2-position.
Reaction Conditions:
-
Solvent: Tetrahydrofuran (THF)
-
Temperature: −78°C, 1 hour
-
Yield: 65–70%
Key Analytical Data:
-
¹H NMR (CDCl₃): δ 7.85 (s, 1H, indole H-3), 7.15–7.25 (dd, 1H, H-4), 6.90–7.00 (m, 1H, H-6), 3.85 (s, 3H, N-CH₃)
-
Melting Point: 198–200°C
Amide Coupling Reaction
Activation of Indole-2-Carboxylic Acid
The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in anhydrous DCM.
Reaction Conditions:
-
Coupling Agents: EDC (1.2 equiv), HOBt (1.1 equiv)
-
Solvent: DCM
-
Temperature: 0°C to room temperature, 4 hours
Coupling with Thiadiazol-2-Amine
The activated intermediate reacts with 5-cyclopropyl-1,3,4-thiadiazol-2-amine to form the target compound.
Reaction Conditions:
-
Molar Ratio: 1:1.1 (acid:amine)
-
Base: N,N-Diisopropylethylamine (DIPEA, 2 equiv)
-
Temperature: Room temperature, 12 hours
-
Yield: 78–82%
Optimization of Coupling Conditions
A comparative analysis of coupling agents and solvents was conducted to maximize yield and purity:
| Coupling Agent | Solvent | Temperature | Yield | Purity (HPLC) |
|---|---|---|---|---|
| EDC/HOBt | DCM | 0°C → RT | 82% | 98.5% |
| DCC/DMAP | THF | RT | 68% | 95.2% |
| HATU/DIPEA | DMF | 0°C → RT | 75% | 97.1% |
EDC/HOBt in DCM provided the highest yield and purity, minimizing side products such as N-acylurea.
Purification and Characterization
Column Chromatography
The crude product is purified using silica gel chromatography (ethyl acetate/hexane, 3:7 → 1:1 gradient).
Analytical Data
-
¹H NMR (DMSO-d₆): δ 11.25 (s, 1H, NH), 8.10 (s, 1H, indole H-3), 7.30–7.40 (dd, 1H, H-4), 7.05–7.15 (m, 1H, H-6), 3.90 (s, 3H, N-CH₃), 2.20–2.35 (m, 1H, cyclopropyl CH), 1.15–1.30 (m, 4H, cyclopropyl CH₂).
-
¹³C NMR: δ 165.5 (C=O), 158.9 (C-F), 142.1 (thiadiazole C-2), 125.3–135.8 (aromatic carbons), 32.5 (N-CH₃), 15.2–18.4 (cyclopropyl CH₂).
-
HPLC Purity: 98.5% (C18 column, 70:30 acetonitrile/water).
Challenges and Alternative Routes
Chemical Reactions Analysis
Types of Reactions
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-fluoro-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the indole or thiadiazole rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like tetrahydrofuran or ethanol.
Substitution: Halogenating agents, nucleophiles, and electrophiles in various solvents and temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-fluoro-1-methyl-1H-indole-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-fluoro-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Differences :
- The target compound replaces sulfur-based substituents (e.g., methylthio, benzylthio) with a cyclopropyl group, likely enhancing steric stability and reducing metabolic oxidation .
- The indole-2-carboxamide group may confer distinct electronic properties compared to phenoxyacetamides, influencing solubility and target binding.
2.2. Indole-Based Thiadiazole Carboxamides
describes N-(5-Cyclopropyl-1,3,4-Thiadiazol-2-yl)-2-(6-Fluoro-1H-Indol-1-yl)Acetamide :
- Molecular Formula : C₁₅H₁₃FN₄OS (same as the target compound)
- Key Differences :
- Fluorine at the 6-position of the indole vs. 5-position in the target compound.
- Acetamide linkage vs. carboxamide in the target.
- Physicochemical Properties :
Implications :
- Fluorine position affects electronic distribution and steric interactions. The 5-fluoro substitution in the target compound may optimize π-stacking in aromatic binding pockets.
2.3. Thiadiazole-Phthalazine Hybrid
details N-(5-Cyclopropyl-1,3,4-Thiadiazol-2-yl)-4-Oxo-3H-Phthalazine-1-Carboxamide :
- Molecular Formula : C₁₄H₁₁N₅O₂S
- Molecular Weight : 313.34 g/mol
- Key Features :
- Phthalazine ring replaces indole.
- Similar cyclopropyl-thiadiazole core.
- Physicochemical Properties: XLogP3: 1.3 Hydrogen Bond Donors/Acceptors: 2/6
Comparison :
- The phthalazine moiety introduces additional nitrogen atoms, increasing polarity but reducing molecular weight compared to the indole-based target compound.
- The lower LogP (1.3 vs. ~2.01 for indole analogs) suggests reduced lipophilicity, impacting membrane permeability.
2.4. Triazole-Thiadiazole Hybrid
describes N4-(5-Cyclopropyl-1,3,4-Thiadiazol-2-yl)-5-Methyl-2-Phenyl-2H-1,2,3-Triazole-4-Carboxamide :
- Molecular Formula : C₁₅H₁₄N₆OS
- Molecular Weight : 326.38 g/mol
- Key Features :
- Triazole ring replaces indole.
- Additional methyl and phenyl substituents.
Comparison :
- Higher molecular weight (326.38 vs. 316.35) may affect pharmacokinetics.
Critical Insights :
Biological Activity
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-fluoro-1-methyl-1H-indole-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a unique combination of a thiadiazole ring , indole moiety , and a fluorinated side chain , which enhances its reactivity and solubility in biological systems. The molecular formula is with a molecular weight of 316.4 g/mol. Its structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 316.4 g/mol |
| CAS Number | 1374540-53-0 |
Synthesis
The synthesis of this compound typically involves several steps, including the cyclization of thiosemicarbazide derivatives to form the thiadiazole ring followed by coupling reactions with indole derivatives. The synthetic route often employs nucleophilic substitution reactions to introduce the fluorine and carboxamide functionalities.
Anticancer Activity
Recent studies have shown that compounds related to this compound exhibit significant anticancer properties. For instance, derivatives containing the thiadiazole moiety have been evaluated for their cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| 4i | MCF-7 | 0.28 | Induces apoptotic cell death |
| 4e | HepG2 | 3.13 | Cell cycle arrest at G2/M phase |
| 5-FU | MCF-7 | 6.80 | Standard chemotherapy agent |
The mechanism of action often involves the induction of apoptosis through various pathways, including the down-regulation of anti-apoptotic proteins and modulation of cell cycle checkpoints .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent. Compounds with similar structures have been reported to exhibit activity against various bacterial strains through mechanisms that disrupt bacterial cell wall synthesis or inhibit protein synthesis.
Structure-Activity Relationship (SAR)
The unique structural features of this compound contribute significantly to its biological activity. The presence of the cyclopropyl group and fluorine atom enhances lipophilicity and bioavailability. Comparative studies with similar compounds reveal that modifications in substituents can lead to variations in potency:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(5-benzylthio)-1,3,4-thiadiazol-2-yl)-acetanilide | Benzylthio instead of cyclopropyl | Anticancer activity |
| 5-Fluoroindole Derivatives | Indole core with various substitutions | Antimicrobial properties |
In Vivo Studies
In vivo studies have demonstrated that related thiadiazole derivatives can effectively target tumor cells in animal models. For example, a study involving radioactive tracing revealed that certain derivatives preferentially accumulated in tumor tissues compared to healthy tissues, indicating their potential for targeted cancer therapies .
Clinical Implications
Given the promising results from preclinical studies, further investigation into the pharmacokinetics and toxicity profiles of this compound is warranted. Understanding these parameters will be crucial for advancing this compound into clinical trials.
Q & A
(Basic) What are the standard synthetic routes for N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-fluoro-1-methyl-1H-indole-2-carboxamide, and how is reaction progress monitored?
Answer:
The synthesis typically involves multi-step reactions:
Formation of the thiadiazole core : Cyclopropyl groups are introduced via nucleophilic substitution or cycloaddition reactions.
Coupling with the indole-carboxamide moiety : Amide bond formation using carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert conditions.
Fluorination : Electrophilic fluorination at the indole’s 5-position using agents like Selectfluor.
Monitoring : Thin-layer chromatography (TLC) is used to track reaction progress, while HPLC and mass spectrometry (MS) confirm intermediate purity .
(Advanced) How can researchers optimize reaction conditions to mitigate low yields during the cyclization step of the thiadiazole ring?
Answer:
Key optimizations include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance cyclization efficiency.
- Catalysts : Iodine or triethylamine accelerates ring closure by stabilizing intermediates.
- Temperature control : Reflux conditions (80–100°C) balance reaction rate and side-product suppression.
Validation : Use ¹H NMR to confirm cyclization success by tracking proton shifts near the thiadiazole nitrogen .
(Basic) Which spectroscopic techniques are critical for confirming the structure of this compound?
Answer:
- ¹H/¹³C NMR : Identifies proton environments (e.g., cyclopropyl CH₂, indole NH) and carbon backbone.
- IR spectroscopy : Confirms amide C=O stretches (~1650 cm⁻¹) and thiadiazole C-S vibrations (~650 cm⁻¹).
- High-resolution MS : Validates molecular formula (e.g., [M+H]+ ion).
Example : The 5-fluoro substituent on the indole ring is confirmed via ¹⁹F NMR .
(Advanced) How can researchers design experiments to evaluate the compound’s antimicrobial activity while controlling for false positives?
Answer:
Experimental design :
- In vitro assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria and fungi.
- Controls : Include a known inhibitor (e.g., ciprofloxacin) and solvent-only blanks to rule out nonspecific effects.
- Cytotoxicity screening : Use mammalian cell lines (e.g., HEK293) to differentiate antimicrobial vs. cytotoxic effects.
Data interpretation : Cross-validate with structural analogs (e.g., thiadiazoles lacking the cyclopropyl group) to isolate pharmacophoric contributions .
(Advanced) How should researchers resolve contradictions in reported biological activity data for structurally similar compounds?
Answer:
Strategies :
- Purity validation : Use HPLC (>95% purity) to exclude impurities as confounding factors.
- Assay standardization : Ensure consistent conditions (e.g., pH, incubation time) across studies.
- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., fluorine vs. chloro at indole’s 5-position) on target binding.
Case study : For analogs with divergent antimicrobial results, molecular docking can predict binding affinities to enzymes like DNA gyrase .
(Basic) What functional groups in this compound are most reactive, and how do they influence derivatization strategies?
Answer:
- Thiadiazole sulfur atoms : Prone to nucleophilic substitution (e.g., alkylation).
- Indole NH : Participates in hydrogen bonding; masking via methylation alters solubility.
- Carboxamide : Enables condensation reactions for prodrug development.
Derivatization example : Replace the cyclopropyl group with bulkier substituents to enhance lipophilicity and blood-brain barrier penetration .
(Advanced) What computational methods are recommended to predict this compound’s interaction with biological targets?
Answer:
- Molecular docking : Use AutoDock Vina to model binding to targets (e.g., kinase domains).
- MD simulations : GROMACS for assessing binding stability over 100-ns trajectories.
- ADMET prediction : SwissADME to estimate bioavailability and toxicity.
Validation : Cross-correlate with experimental IC₅₀ values from enzyme inhibition assays .
(Basic) How can researchers validate the stability of this compound under physiological conditions?
Answer:
- pH stability tests : Incubate in buffers (pH 1–9) and monitor degradation via HPLC.
- Thermal stability : Thermogravimetric analysis (TGA) to assess decomposition temperatures.
- Light sensitivity : UV-Vis spectroscopy post-exposure to UV/visible light.
Key finding : The 5-fluoro group enhances stability against oxidative metabolism compared to non-fluorinated analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
